molecular formula C12H13NO B2698463 2-Isoquinolin-5-ylpropan-1-ol CAS No. 1891382-09-4

2-Isoquinolin-5-ylpropan-1-ol

Cat. No.: B2698463
CAS No.: 1891382-09-4
M. Wt: 187.242
InChI Key: WRAPOWLFSAASMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoquinolin-5-ylpropan-1-ol is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoquinolin-5-ylpropan-1-ol can be achieved through several methods. Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, the Pictet-Spengler reaction, which uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone, can also be employed .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Isoquinolin-5-ylpropan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide, while reduction may produce a fully saturated isoquinoline derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isoquinolin-5-ylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-isoquinolin-5-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAPOWLFSAASMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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